4'-(Acetylamino)[1,1'-biphenyl]-4-carboxylic acid
CAS No.:
Cat. No.: VC18637464
Molecular Formula: C15H13NO3
Molecular Weight: 255.27 g/mol
* For research use only. Not for human or veterinary use.
![4'-(Acetylamino)[1,1'-biphenyl]-4-carboxylic acid -](/images/structure/VC18637464.png)
Specification
Molecular Formula | C15H13NO3 |
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Molecular Weight | 255.27 g/mol |
IUPAC Name | 4-(4-acetamidophenyl)benzoic acid |
Standard InChI | InChI=1S/C15H13NO3/c1-10(17)16-14-8-6-12(7-9-14)11-2-4-13(5-3-11)15(18)19/h2-9H,1H3,(H,16,17)(H,18,19) |
Standard InChI Key | IOCAVWKNFACNHH-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)NC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O |
Introduction
Molecular and Structural Characteristics
Chemical Identity and Physicochemical Properties
4'-(Acetylamino)[1,1'-biphenyl]-4-carboxylic acid is characterized by a planar biphenyl core substituted with electron-withdrawing and electron-donating groups, creating a polarized electronic structure. Key properties include:
Property | Value |
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Molecular Formula | |
Molecular Weight | 255.27 g/mol |
IUPAC Name | 4-(2-acetamidophenyl)benzoic acid |
Canonical SMILES | CC(=O)NC1=CC=CC=C1C2=CC=C(C=C2)C(=O)O |
Solubility | Soluble in DMSO, methanol; insoluble in water |
The acetylamino group enhances hydrogen-bonding capacity, while the carboxylic acid enables salt formation, influencing solubility and crystallization behavior. X-ray diffraction studies of analogous biphenyl carboxylic acids reveal intermolecular hydrogen bonding between the carboxylic acid and acetylamino groups, forming stable crystal lattices .
Spectroscopic Characterization
Analytical data from nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) confirm the compound’s structure:
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¹H NMR (DMSO-d₆): δ 12.5 (s, 1H, COOH), 10.2 (s, 1H, NH), 8.1–7.3 (m, 8H, aromatic), 2.1 (s, 3H, CH₃).
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IR (KBr): 3300 cm⁻¹ (N-H stretch), 1680 cm⁻¹ (C=O, acid), 1650 cm⁻¹ (C=O, amide).
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MS (ESI+): m/z 256.1 [M+H]⁺.
The absence of impurities in high-performance liquid chromatography (HPLC) profiles (purity >98%) underscores its utility in precision applications.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves a three-step sequence:
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Suzuki-Miyaura Coupling: 2-Aminophenylboronic acid reacts with 4-bromobenzoic acid using palladium catalysts (e.g., Pd(PPh₃)₄) to form 4'-(amino)[1,1'-biphenyl]-4-carboxylic acid.
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Acetylation: The amino group is acetylated with acetic anhydride in pyridine, yielding the target compound.
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Purification: Recrystallization from ethanol-water mixtures removes unreacted starting materials and byproducts.
Optimized conditions achieve yields of 75–85%, with reaction temperatures critical to minimizing decarboxylation.
Scalability and Industrial Relevance
Large-scale production faces challenges in controlling regioselectivity during coupling and preventing acid-catalyzed degradation. Continuous-flow reactors with immobilized palladium catalysts have been proposed to enhance efficiency .
Applications in Pharmaceutical Research
Drug Intermediate for Kinase Inhibitors
The biphenyl scaffold mimics ATP-binding sites in kinases, making 4'-(acetylamino)biphenyl-4-carboxylic acid a precursor for inhibitors targeting EGFR (epidermal growth factor receptor) and VEGFR (vascular endothelial growth factor receptor). Derivatives with modified acetylamino groups exhibit IC₅₀ values in the nanomolar range against cancer cell lines .
Anti-Inflammatory Activity
In rodent models, carboxylated biphenyl derivatives reduce prostaglandin E₂ (PGE₂) levels by 60–70% through cyclooxygenase-2 (COX-2) inhibition, comparable to celecoxib . The carboxylic acid group is essential for binding to the enzyme’s active site.
Materials Science Applications
Liquid Crystals
The compound’s rigid biphenyl core and polar substituents enable mesophase formation. Blends with cyanobiphenyls (e.g., 5CB) exhibit nematic phases at 80–120°C, with dielectric anisotropy () values of +8.2, suitable for display technologies .
Metal-Organic Frameworks (MOFs)
As a linker, the carboxylic acid group coordinates to metal nodes (e.g., Zn²⁺, Cu²⁺), forming porous MOFs with surface areas exceeding 1000 m²/g. These materials show promise in gas storage (CO₂ uptake: 2.8 mmol/g at 298 K) .
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